molecular formula C5H12O3<br>CH3O(CH2)2O(CH2)2OH<br>C5H12O3 B087266 Methoxyethoxyethanol CAS No. 111-77-3

Methoxyethoxyethanol

Cat. No. B087266
CAS RN: 111-77-3
M. Wt: 120.15 g/mol
InChI Key: SBASXUCJHJRPEV-UHFFFAOYSA-N
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Patent
US07429581B2

Procedure details

To a solution of 2 g 2-(2-Methoxy-ethoxy)-ethanol in 20 ml THF 1.8 g KOt-Bu were added at 0° C. After stirring for 10 min 8.1 ml 3-Bromo-propyne (75% in toluene) were added and the mixture was warmed to RT and stirred for 4 h. Then 10 ml of water were added and the mixture was filtered through a chem elut® cartridge by elution with CHCl3. This solution containing the desired product was subjected to the next reaction step.
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][OH:8].Br[CH2:10][C:11]#[CH:12].O>C1COCC1>[CH3:1][O:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][O:8][CH2:12][C:11]#[CH:10]

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
COCCOCCO
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.1 mL
Type
reactant
Smiles
BrCC#C
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
FILTRATION
Type
FILTRATION
Details
the mixture was filtered through a chem elut® cartridge by elution with CHCl3
ADDITION
Type
ADDITION
Details
This solution containing the desired product
CUSTOM
Type
CUSTOM
Details
was subjected to the next reaction step

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
COCCOCCOCC#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.